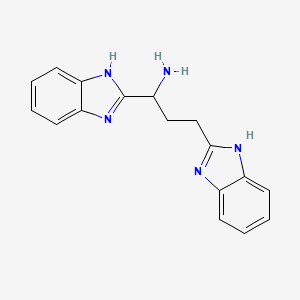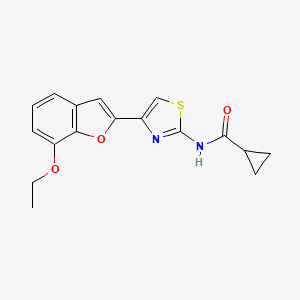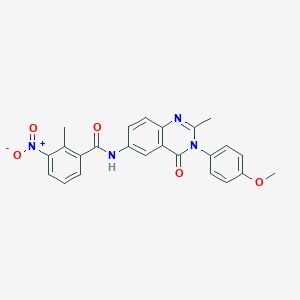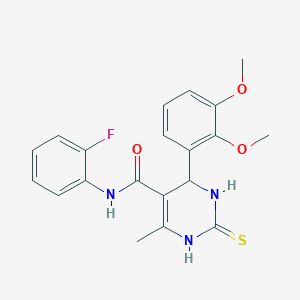
1,3-bis(1H-benzimidazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C₁₇H₁₇N₅ and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of two benzimidazole rings connected by a propan-1-amine linker. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Mechanism of Action
Target of Action
It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can form complexes with zn(ii) ions, coordinating through both of the c=n nitrogen atoms . This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ structure or function .
Result of Action
It’s known that the compound exhibits fluorescence properties . When it forms complexes with Zn(II) ions, a considerable red shift is observed in the fluorescence spectrum . This suggests that the compound may cause changes at the molecular level that can be detected using fluorescence spectroscopy .
Action Environment
The action of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine can be influenced by environmental factors. For instance, the compound exhibits a keto-enol equilibrium in polar solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .
Biochemical Analysis
Biochemical Properties
The compound has been found to bind to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
1,3-bis(1H-benzimidazol-2-yl)propan-1-amine has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole rings. The propan-1-amine linker is then introduced through a series of reactions involving amination and reduction .
Industrial Production Methods
This includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole rings or the propan-1-amine linker.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: This compound has a similar structure but lacks the second benzimidazole ring.
1,3-bis(1H-benzimidazol-2-yl)propan-1-one: This compound has a carbonyl group instead of the amine group in the linker.
Uniqueness
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine is unique due to its dual benzimidazole rings, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and proteomics research .
Properties
IUPAC Name |
1,3-bis(1H-benzimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c18-11(17-21-14-7-3-4-8-15(14)22-17)9-10-16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10,18H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRWITHPFNVZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(C3=NC4=CC=CC=C4N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)

![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)
![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)
![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)
![1-(2,5-Difluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2371626.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide](/img/structure/B2371631.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)

